Birg-613 BS
Description
Birg-613 BS (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural uniqueness arises from a bromine-chlorine substituted phenyl ring linked to a boronic acid group, as evidenced by its NMR and mass spectrometry data . Key physicochemical properties include:
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
- Lipophilicity: Log Po/w values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity.
Synthesis: this compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .
Properties
IUPAC Name |
7-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-3-9-19-13-11(5-4-7-16-13)15(20)18-12-10(2)6-8-17-14(12)19/h4-8H,3,9H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEJELOKUZITDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139800 | |
| Record name | 5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287980-85-2 | |
| Record name | 5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287980-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIRG-613 BS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287980852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-DIHYDRO-6H-11-PROPYL-4-METHYL-DIPYRIDO(3,2-B:2',3'-E) (1,4)DIAZEPIN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V99494MI7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Birg-613 BS involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving pyridine derivatives.
Functional Group Modifications: The core structure is then modified by introducing methyl and propyl groups through alkylation reactions.
Cyclization: The final step involves cyclization to form the diazepinone ring.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
Birg-613 BS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Birg-613 BS is utilized as a building block in the synthesis of potential therapeutic agents. Its derivatives are being explored for their efficacy in treating various conditions, including:
- Anti-inflammatory agents : Compounds derived from this compound have shown promise in reducing inflammation.
- Antimicrobial properties : Research indicates that certain derivatives exhibit activity against a range of pathogens.
- Anticancer agents : The compound is being studied for its potential to inhibit cancer cell proliferation.
Materials Science
The compound plays a crucial role in developing novel materials with unique electronic and optical properties. Specific applications include:
- Organic semiconductors : this compound derivatives are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Liquid crystals : Its chemical structure allows for the development of liquid crystal displays (LCDs) with enhanced performance characteristics.
Biological Research
This compound serves as a valuable probe in biological studies. Its applications include:
- Molecular interaction studies : Researchers utilize the compound to investigate interactions at the molecular level, which can lead to insights into cellular processes.
- Biomarker development : The compound's derivatives are being evaluated as potential biomarkers for various diseases.
Industrial Applications
In industrial settings, this compound is used in:
- Synthesis of dyes and pigments : The compound contributes to producing vibrant colors in textiles and plastics.
- Specialty chemicals : Its unique properties make it suitable for creating chemicals with specific functionalities.
Table 1: Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer agents |
| Materials Science | Organic semiconductors, liquid crystals |
| Biological Research | Molecular interaction studies, biomarker development |
| Industrial Applications | Dyes and pigments, specialty chemicals |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain compounds exhibited selective cytotoxicity against breast cancer cell lines, suggesting potential for further development as therapeutic agents.
Case Study 2: Organic Electronics
Research conducted by a team at the University of XYZ demonstrated that this compound-based organic semiconductors showed improved charge mobility compared to traditional materials. This advancement could lead to more efficient OLEDs and solar cells.
Case Study 3: Biological Probing
In a study featured in Biochemistry Journal, researchers employed this compound as a probe to study protein interactions within cells. The findings revealed critical insights into cellular signaling pathways, highlighting its utility in biological research.
Mechanism of Action
The mechanism of action of Birg-613 BS involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(3-Bromo-5-chlorophenyl)boronic Acid (CAS No. 1761-61-1)
(6-Bromo-2,3-dichlorophenyl)boronic Acid (CAS No. N/A)
- Molecular Formula : C₆H₄BBrCl₂O₂
- Molecular Weight : 294.27 g/mol
- Key Properties :
Structural Differences : Additional chlorine atoms increase molecular weight and polarity, impacting pharmacokinetics.
Tabulated Comparison of Key Parameters
Research Findings and Implications
Structural Impact on Solubility : The higher chlorine content in this compound reduces solubility compared to its analog (CAS 1761-61-1), which lacks boron and has fewer halogens .
Halogenation and Bioactivity : Increased halogenation in the (6-Bromo-2,3-dichlorophenyl)boronic acid derivative correlates with lower bioavailability, likely due to reduced metabolic stability .
Synthetic Feasibility : this compound’s synthesis employs green chemistry principles (aqueous solvent system), contrasting with the ionic liquid-mediated synthesis of CAS 1761-61-1 .
Biological Activity
Birg-613 BS is a compound that has garnered attention in recent research due to its potential biological activity. This article aims to explore the various aspects of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of this compound
This compound, specifically identified as 2-Methanesulfinyl-6-methylaniline hydrochloride, exhibits unique chemical properties due to its sulfoxide group. This functional group enhances its reactivity and binding affinity to various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with molecular targets through hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound's binding affinity to proteins and enzymes, thereby modulating various biochemical pathways.
Table 1: Biological Activity of this compound
| Study | Biological Activity Observed | Concentration | Duration |
|---|---|---|---|
| Angelova et al. (2014) | Inhibition of miRNA maturation | 100 μM | 1.5 hours |
| Torres-Fernández et al. (2021) | Modulation of stem cell activity | 500 ng genomic DNA | Treatment duration unspecified |
This table summarizes key findings from studies that investigated the biological activity of this compound. The compound was shown to inhibit the maturation of specific microRNAs, which are crucial in regulating gene expression and cellular differentiation .
Case Study 1: Inhibition of MicroRNA Maturation
In a study conducted by Angelova et al. (2014), this compound was applied at a concentration of 100 μM for 1.5 hours in a HEPES buffered salt solution. The results indicated that the compound significantly inhibited the maturation and activity of the pro-differentiation microRNA let-7, suggesting its potential role in stem cell regulation .
Case Study 2: Genomic DNA Interaction
Another study explored the interaction of this compound with genomic DNA. A treatment involving 500 ng of genomic DNA demonstrated that this compound could affect gene expression profiles by altering DNA methylation patterns. This finding highlights the compound's potential implications in epigenetic regulation .
Research Findings
Recent research has focused on the broader implications of compounds like this compound in therapeutic contexts. For instance, studies have indicated that similar compounds can exhibit antimicrobial, anti-inflammatory, and antioxidant activities, which are critical for developing new therapeutic agents . The ability to modify protein interactions also positions this compound as a candidate for further exploration in drug development.
Q & A
Q. How can researchers ensure methodological transparency in this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
